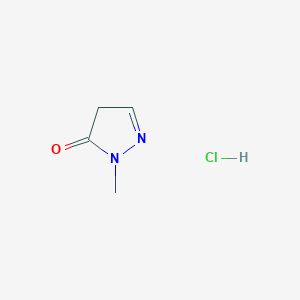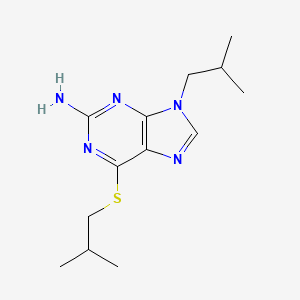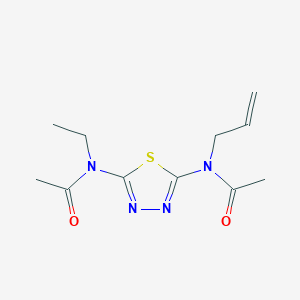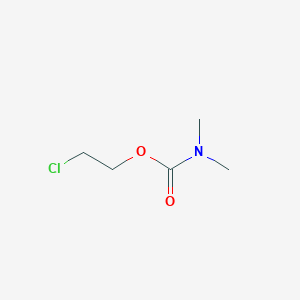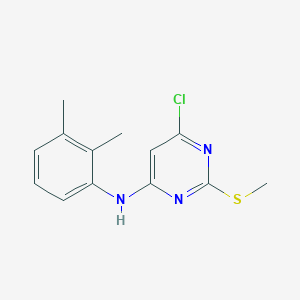![molecular formula C9H8I2N4 B12923871 2,6-Diiodo-4-[(1H-1,2,4-triazol-1-yl)methyl]aniline CAS No. 160194-27-4](/img/no-structure.png)
2,6-Diiodo-4-[(1H-1,2,4-triazol-1-yl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diiodo-4-[(1H-1,2,4-triazol-1-yl)methyl]aniline is a compound that features a triazole ring, which is a popular scaffold in drug design due to its versatility and biological activity . The presence of iodine atoms and the triazole ring in its structure makes it a compound of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,6-diiodoaniline with a triazole precursor under specific conditions that facilitate the formation of the desired product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to promote the coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diiodo-4-[(1H-1,2,4-triazol-1-yl)methyl]aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions, altering its electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the iodine atoms, while oxidation reactions can lead to the formation of triazole N-oxides.
Aplicaciones Científicas De Investigación
2,6-Diiodo-4-[(1H-1,2,4-triazol-1-yl)methyl]aniline has several scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.
2-Iodoaniline Derivatives: Compounds with iodine atoms on the aniline ring also show comparable reactivity and applications.
Uniqueness
What sets 2,6-Diiodo-4-[(1H-1,2,4-triazol-1-yl)methyl]aniline apart is the combination of the triazole ring and the diiodo substitution on the aniline ring.
Propiedades
| 160194-27-4 | |
Fórmula molecular |
C9H8I2N4 |
Peso molecular |
426.00 g/mol |
Nombre IUPAC |
2,6-diiodo-4-(1,2,4-triazol-1-ylmethyl)aniline |
InChI |
InChI=1S/C9H8I2N4/c10-7-1-6(2-8(11)9(7)12)3-15-5-13-4-14-15/h1-2,4-5H,3,12H2 |
Clave InChI |
UFUCYNFQRJSETQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1I)N)I)CN2C=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


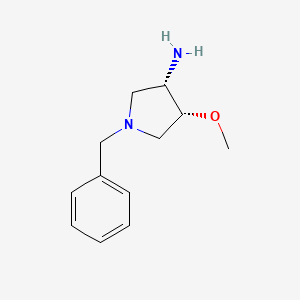
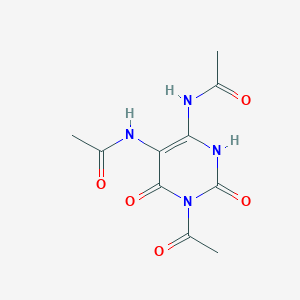
![4-Bromo-2-ethyl-5-[(4-fluorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12923796.png)
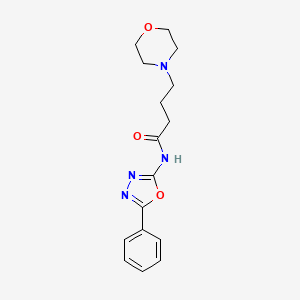

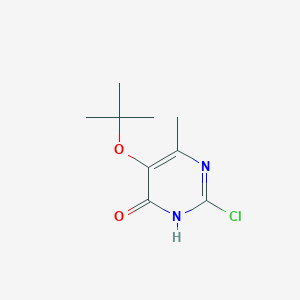
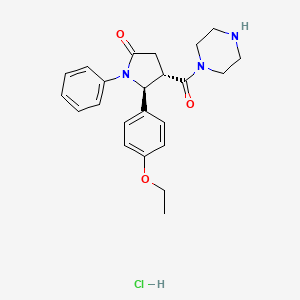
![(5e)-5-[(2-Chlorophenyl)imino]furan-2(5h)-one](/img/structure/B12923841.png)
